![molecular formula C24H20Br6O2 B14580789 1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene) CAS No. 61317-25-7](/img/structure/B14580789.png)
1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene) is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene) typically involves multiple steps. The initial step often includes the preparation of the tetramethyl-1,4-phenylene core, followed by the introduction of methyleneoxy groups. The final step involves the bromination of the benzene rings to achieve the desired tribromobenzene structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene) involves its interaction with specific molecular targets and pathways The compound’s bromine atoms and methyleneoxy groups play a crucial role in its reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: Shares the tetramethyl-1,4-phenylene core but differs in functional groups.
1,2,4,5-Tetramethylbenzene: Similar aromatic structure with different substituents.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Contains a tetramethyl-substituted aromatic ring with different chemical properties.
Properties
CAS No. |
61317-25-7 |
|---|---|
Molecular Formula |
C24H20Br6O2 |
Molecular Weight |
819.8 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene |
InChI |
InChI=1S/C24H20Br6O2/c1-11-12(2)18(10-32-24-21(29)7-16(26)8-22(24)30)14(4)13(3)17(11)9-31-23-19(27)5-15(25)6-20(23)28/h5-8H,9-10H2,1-4H3 |
InChI Key |
COUWOORUJBDOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2Br)Br)Br)C)C)COC3=C(C=C(C=C3Br)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


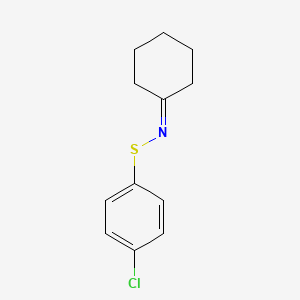
![6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14580722.png)
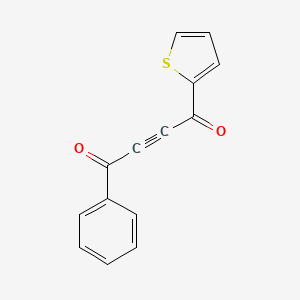
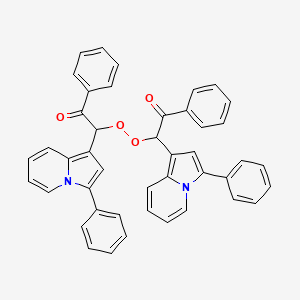
![Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate](/img/structure/B14580749.png)
![3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14580757.png)
![(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14580758.png)
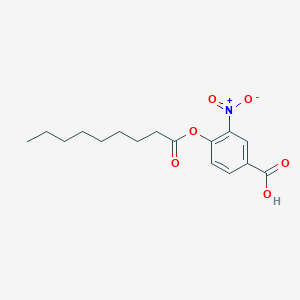

![2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile](/img/structure/B14580774.png)
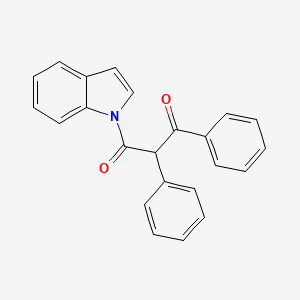
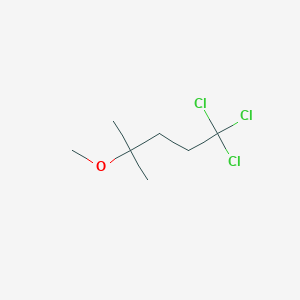
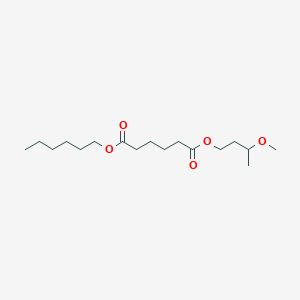
![N-{2-[Methyl(phenyl)amino]cyclohexylidene}hydroxylamine](/img/structure/B14580790.png)
